molecular formula C22H21NO4 B6607659 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2580217-21-4

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B6607659
CAS No.: 2580217-21-4
M. Wt: 363.4 g/mol
InChI Key: PIMQKLJPJGCEGJ-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound with the molecular formula C22H21NO4 and a molecular weight of 363.4 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, making this compound particularly interesting for applications in organic chemistry and biochemistry.

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves several steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions. The Fmoc group is then introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, often using bases like piperidine to remove the protecting group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding due to its ability to form stable peptide bonds.

    Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides and proteins.

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and spirocyclic compounds. For example:

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Another Fmoc-protected amino acid with a different spirocyclic structure.

    (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: A compound with similar protecting group but different functional groups.

The uniqueness of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid lies in its specific spirocyclic structure and the presence of the Fmoc group, which provides both stability and reactivity, making it highly valuable in synthetic chemistry and related fields.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)14-11-22(12-14)9-10-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQKLJPJGCEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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